molecular formula C6H12NNaO8S B195359 Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate CAS No. 38899-05-7

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

Cat. No.: B195359
CAS No.: 38899-05-7
M. Wt: 281.22 g/mol
InChI Key: XEWPDPAXIJXJBU-UHFFFAOYSA-M
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Description

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate typically involves the reaction of a suitable hexose derivative with sulfamic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained between 0°C and 25°C to ensure the stability of the reactants and products. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a metabolic intermediate.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate
  • Pentosan polysulfate

Uniqueness

Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is unique due to its specific combination of hydroxyl and sulfamate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

38899-05-7

Molecular Formula

C6H12NNaO8S

Molecular Weight

281.22 g/mol

IUPAC Name

sodium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate

InChI

InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1

InChI Key

XEWPDPAXIJXJBU-UHFFFAOYSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na]

SMILES

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+]

Appearance

White to off-white powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

D-Glucosamine 2-sulfate sodium salt;  2-Deoxy-2-sulfamino-D-glucopyranose;  GlcN-2S;  D-Glucosamine-2-N-sulfate sodium salt;  N-Sulfo-glucosamine sodium salt;  2-Deoxy-2-(sulfoamino)-D-glucose monosodium salt

Origin of Product

United States

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